Cas no 877650-88-9 (6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate)

6-{(5-シクロプロパンアミド-1,3,4-チアジアゾール-2-イル)スルファニルメチル}-4-オキソ-4H-ピラン-3-イル 4-メトキシベンゾエートは、高度に機能化された有機化合物であり、1,3,4-チアジアゾール環とピロン骨格を有する複雑な構造を特徴とします。シクロプロパンアミド基と4-メトキシベンゾエートエステル部位を併せ持つことで、分子の多様な反応性と生物学的活性が期待されます。特に、チアジアゾール環の硫黄原子とピロン骨格の酸素原子が配位能を有し、金属イオンとのキレート形成能が示唆されます。この化合物は医薬品中間体や機能性材料の原料としての応用可能性があり、その特異な構造から新規生理活性物質の開発候補として注目されています。

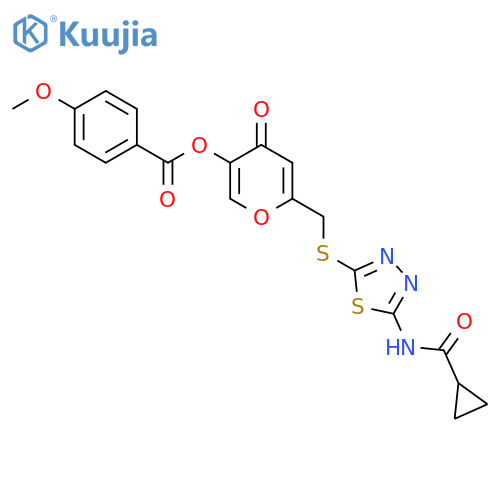

877650-88-9 structure

商品名:6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- 6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

- F2532-0348

- 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

- AKOS024657161

- 877650-88-9

- 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

- [6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate

-

- インチ: 1S/C20H17N3O6S2/c1-27-13-6-4-12(5-7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,21,22,25)

- InChIKey: OVUPHKZDFQWTEZ-UHFFFAOYSA-N

- ほほえんだ: S1C(=NN=C1NC(C1CC1)=O)SCC1=CC(C(=CO1)OC(C1C=CC(=CC=1)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 459.05587762g/mol

- どういたいしつりょう: 459.05587762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 777

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 170Ų

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2532-0348-1mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-2μmol |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-15mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-20μmol |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-25mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-40mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-2mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-5mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-75mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2532-0348-10mg |

6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |

877650-88-9 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

877650-88-9 (6-{(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 4-methoxybenzoate) 関連製品

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1189426-16-1(Sulfadiazine-13C6)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量